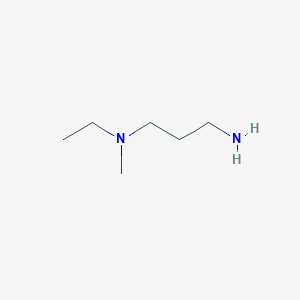
N-ethyl-N-methylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-methylpropane-1,3-diamine is a compound with the CAS Number: 74247-23-7 . It has a molecular weight of 116.21 . The IUPAC name for this compound is N1-ethyl-N~1~-methyl-1,3-propanediamine .
Molecular Structure Analysis
The InChI code for N-Ethyl-N-methylpropane-1,3-diamine is1S/C6H16N2/c1-3-8(2)6-4-5-7/h3-7H2,1-2H3 . The InChI key is FRVNYRKFLIOCNF-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Preparation and Characterization of Complexes
Preparation and Characterization of Nickel(II) Iodide Complexes
The study by Das, Ghosh, and Chaudhuri (1994) focuses on the synthesis and characterization of nickel(II) iodide complexes with various diamines, including N-ethylethane-1,2-diamine, highlighting the structural and thermal properties of these complexes (Das, Ghosh, & Chaudhuri, 1994).
Antibacterial Activities of Schiff-Base Zinc(II) Complexes
Antibacterial Activities of Schiff-Base Zinc(II) Complexes
A study by Yaning Guo (2011) reports on the synthesis of Schiff-base zinc(II) complexes derived from reactions involving N-methylpropane-1,3-diamine, exhibiting significant antibacterial activities (Guo, 2011).
Electropolymerization and Sensor Construction
Modification of Catechol Polymer Redox Properties
Research conducted by Davis, Vaughan, and Cardosi (1998) explores the reactions of electrogenerated quinoid derivatives with various amines, including N-methyl derivatives, for the construction of polymer films with tailored redox properties, potentially applicable in sensor technologies (Davis, Vaughan, & Cardosi, 1998).
CO2 Capture and Environmental Applications
Study of Structure-Activity Relationships for CO2 Capture
The work by Wu et al. (2019) delves into diamines' structure-activity relationships, focusing on their application in post-combustion CO2 capture. This study provides insights into how variations in diamine structure affect absorption rates and capacities, potentially guiding the selection of diamines like N-ethyl-N-methylpropane-1,3-diamine for environmental applications (Wu et al., 2019).
Molecular Interactions and Particle Formation
Hydrogen Bonded Molecular Interactions
Elm et al. (2016) investigate the molecular interaction between diamines, including methyl-substituted variants, and sulfuric acid. This study is crucial for understanding particle formation in the atmosphere and suggests that diamines could play a significant role in this process due to their efficient stabilization of sulfuric acid complexes (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Propiedades
IUPAC Name |
N'-ethyl-N'-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-8(2)6-4-5-7/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVNYRKFLIOCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2643598.png)
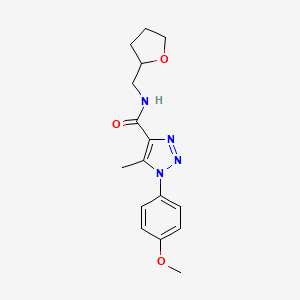
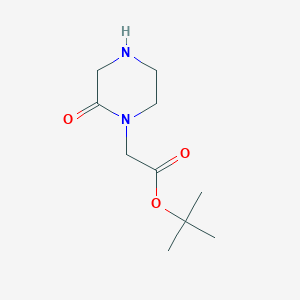
![1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2643605.png)
![1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine](/img/structure/B2643606.png)
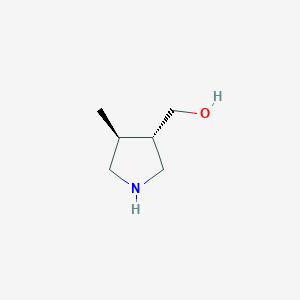
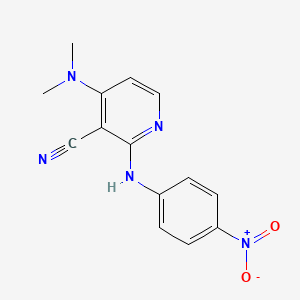
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide](/img/structure/B2643610.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2643616.png)
![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2643619.png)
![N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2643620.png)